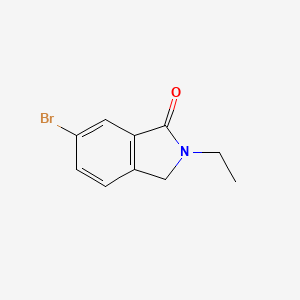

6-Bromo-2-ethylisoindolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2-ethylisoindolin-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects and is of particular interest for its potential use in the development of new drugs and therapies. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Conformationally Restricted Analogues

6-Bromo-2-ethylisoindolin-1-one has been investigated in the synthesis of conformationally restricted analogues aiming at potential antipsychotic agents. Notably, the search for compounds with improved binding affinity to dopamine D-2 receptors has involved derivatives of isoindolin-1-one. Although increased affinities were not observed in some derivative series, this research highlights the compound's relevance in the design of novel antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).

Biological Evaluation of Bromophenol Derivatives

Another study explored the biological significance of bromophenol derivatives with various moieties, including the evaluation against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These derivatives showed effective inhibition, suggesting potential applications in treating neurological disorders like Alzheimer's and Parkinson's diseases (Boztaş et al., 2019).

Antioxidant Properties

Research into the antioxidant profile of ethoxyquin and its analogues, including those structurally related to 6-Bromo-2-ethylisoindolin-1-one, has shed light on their capacity as chain-breaking antioxidants and their ability to catalyze the reduction of hydrogen peroxide. These findings could influence the development of antioxidants in pharmaceuticals and food preservation (Kumar et al., 2007).

Fluorescent Sensor Development

The synthesis of a "turn-on" fluorescent sensor for the selective detection of toxic metals like Hg(II) and Cu(II) demonstrates the utility of 6-Bromo-2-ethylisoindolin-1-one derivatives in environmental monitoring and biological imaging. This sensor's potential for intracellular monitoring of toxic agents highlights its relevance in bioanalytical chemistry and cellular biology (Rasheed et al., 2019).

Analytical Methods in Antioxidant Activity

The study on analytical methods for determining antioxidant activity, including those that might involve derivatives of 6-Bromo-2-ethylisoindolin-1-one, underlines the importance of this compound in the evaluation of antioxidant capacities in various samples. These methodologies are critical in food science, pharmacology, and materials science to assess the effectiveness of antioxidants (Munteanu & Apetrei, 2021).

Eigenschaften

IUPAC Name |

6-bromo-2-ethyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFJPDUUDLXMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-ethylisoindolin-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

![Ethyl 5-(2-ethylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2941183.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)

![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)

![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)